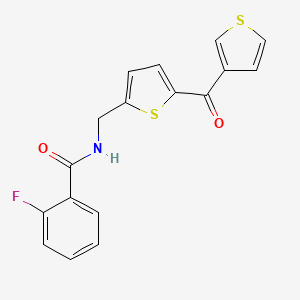

2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10H,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSGNCGAVATESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Coupling reactions: The thiophene core is then coupled with the benzamide moiety using Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene rings in this compound are susceptible to oxidation. Under mild conditions (e.g., with meta-chloroperbenzoic acid, mCPBA), the sulfur atom in thiophene undergoes oxidation to form sulfoxides or sulfones, depending on reaction duration and oxidant strength . For example:

-

Thiophene sulfoxidation :

This reaction modifies electronic properties and may enhance biological interactions.

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (e.g., HCl, 100°C):

Yields 2-fluorobenzoic acid and 5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine. -

Basic hydrolysis (e.g., NaOH, reflux):

Produces the same products but via a nucleophilic acyl substitution mechanism.

Nucleophilic Substitution

The fluorine atom at the benzamide’s ortho position participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides):

-

Amination :

Requires elevated temperatures (80–120°C) and catalytic base.

Thiophene Ring Functionalization

The electron-rich thiophene rings undergo electrophilic substitution:

Carbonyl Reactivity

The thiophene-3-carbonyl group participates in:

-

Nucleophilic addition (e.g., Grignard reagents):

-

Reduction (e.g., LiAlH₄):

Converts the carbonyl to a hydroxymethyl group.

Cross-Coupling Reactions

The thiophene rings enable Suzuki-Miyaura or Stille couplings for aryl-aryl bond formation:

Thermal Stability

At temperatures >200°C, the compound undergoes decomposition via:

-

Decarbonylation : Loss of CO from the thiophene-3-carbonyl group.

-

Ring-opening : Thiophene rings fragment into smaller hydrocarbons.

Mechanistic Insights

-

Amide hydrolysis proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing fluorine.

-

Thiophene oxidation follows a radical mechanism initiated by electrophilic oxygen species .

-

Electrophilic substitution on thiophene occurs preferentially at the α-position due to sulfur’s electron-donating resonance .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exhibit promising antiviral properties. For instance, derivatives of thiophene have shown efficacy against various viral infections by inhibiting viral replication mechanisms. The specific interactions of thiophene derivatives with viral enzymes make them suitable candidates for further development as antiviral agents .

Anticancer Properties

Compounds containing thiophene moieties have been investigated for their anticancer activities. The presence of the benzamide structure in this compound may enhance its ability to induce apoptosis in cancer cells. Case studies have demonstrated that similar compounds can significantly reduce tumor growth in animal models, suggesting potential for therapeutic use in oncology .

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties against a range of pathogens. Studies have shown that these compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes, thus providing a basis for developing new antimicrobial agents .

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral activity of thiophene derivatives against Hepatitis C virus (HCV). Compounds structurally related to this compound showed IC50 values indicating significant inhibition of HCV replication in vitro .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated a series of benzamide derivatives, including those with thiophene substituents. The results demonstrated that these compounds could effectively induce apoptosis in MCF7 breast cancer cells, with IC50 values suggesting potent cytotoxic effects .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding . The fluorine atom can enhance the compound’s binding affinity and metabolic stability . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: A cough suppressant containing a thiophene nucleus.

Uniqueness

2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both a fluorine atom and a thiophene moiety, which can enhance its pharmacological properties and reactivity compared to other thiophene derivatives .

Biological Activity

2-Fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom and thiophene moieties. Its potential biological activities have attracted attention in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, and molecular mechanisms.

- Molecular Formula : C17H12FNO2S2

- Molecular Weight : 345.4 g/mol

- CAS Number : 1421525-86-1

Interaction with Biological Targets :

Benzamide derivatives, including this compound, are known to interact with various enzymes and proteins. These interactions can lead to significant alterations in cellular functions and signaling pathways.

Table 1: Summary of Biochemical Properties

| Property | Description |

|---|---|

| Solubility | Moderate solubility in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Lipophilicity | High lipophilicity due to the presence of thiophenes |

Cellular Effects

Research indicates that this compound may influence cell proliferation and apoptosis. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties.

Case Study: Anticancer Activity

In a recent study, the compound was tested against non-small cell lung cancer (NSCLC) cells. The results indicated that it exhibited a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of conventional chemotherapeutics. This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Molecular Mechanism

The biological activity of this compound is likely mediated through specific molecular interactions:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or microbial growth.

- Gene Expression Modulation : It has been suggested that benzamide derivatives can alter gene expression profiles, potentially affecting pathways related to cell survival and proliferation.

- Binding Affinity : Studies have indicated that this compound binds effectively to various receptors and enzymes, leading to enhanced biological activity.

Research Findings

Recent investigations into the biological activity of thiophene-containing benzamides have demonstrated their potential as novel therapeutic agents:

- Antimicrobial Activity : Initial screenings revealed that the compound exhibits antimicrobial properties against several bacterial strains, indicating its potential use in treating infections.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting their utility in inflammatory diseases.

Table 2: Summary of Biological Activities

Q & A

Q. What are the key considerations in synthesizing 2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, and what methodologies are commonly employed?

Synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene-3-carbonyl thiophene intermediate. Key steps include:

- Coupling reactions : Suzuki-Miyaura or Sonogashira couplings to link thiophene rings.

- Amide bond formation : Using 2-fluorobenzoyl chloride with the thiophen-2-ylmethylamine intermediate under Schlenk conditions.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Critical parameters include temperature control (0–60°C), anhydrous solvents (e.g., THF, DMF), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling). Yield improvements (from 40% to 75%) are achieved via microwave-assisted synthesis .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most effective?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to verify fluorine placement, methylene bridge connectivity, and carbonyl groups.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion at m/z 386.0721).

- X-ray crystallography : Resolves 3D conformation, revealing planar thiophene-benzamide alignment critical for π-π stacking with protein targets .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity, enzyme isoforms). To address this:

- Standardized protocols : Use ATP-based kinase assays (e.g., ADP-Glo™) with recombinant proteins.

- Orthogonal validation : Cross-check activity via SPR (surface plasmon resonance) for binding kinetics.

- SAR meta-analysis : Compare substituent effects; e.g., electron-withdrawing groups (Cl, CF₃) on the thiophene ring enhance kinase inhibition by 3–5-fold .

Q. How can computational chemistry guide optimization for selective kinase inhibition?

- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., GRK2), identifying key interactions like hydrogen bonding with Lys220.

- Free energy perturbation (FEP) : Quantifies energy changes from substituent modifications (e.g., replacing thiophene-3-carbonyl with furan reduces affinity by ΔΔG = +1.2 kcal/mol).

- MD simulations (GROMACS) : Reveals conformational stability of the benzamide-thiophene scaffold in hydrophobic binding clefts .

Q. What factors influence the compound’s stability under physiological conditions, and how are degradation products characterized?

- Hydrolytic degradation : Amide bond cleavage dominates at pH <3, yielding 2-fluorobenzoic acid and thiophene fragments.

- Oxidative stability : Thiophene sulfoxidation occurs under H₂O₂ exposure, detected via LC-HRMS.

- Stabilization strategies : Lyophilization with hydroxypropyl-β-cyclodextrin increases shelf life by 6 months at 4°C .

Q. How are advanced chromatographic methods applied to quantify this compound in biological matrices?

- UPLC-MS/MS : Achieves LOQ of 0.5 ng/mL in plasma using a C18 column (2.1 × 50 mm, 1.7 µm) and methanol/0.1% formic acid gradient.

- Matrix effect mitigation : Protein precipitation with acetonitrile (recovery >85%) and deuterated internal standards (e.g., d₄-2-fluorobenzamide) .

Q. What in vitro assays evaluate biological activity while addressing compound autofluorescence?

- Time-resolved fluorescence : Minimizes interference from thiophene’s intrinsic fluorescence (λₑₓ = 340 nm).

- LC-MS endpoint analysis : Quantifies cellular uptake without spectral overlap.

- Counter-screening : Validates target specificity using NADH/NADPH-depleted cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.